Ethyl 2,6-difluoro-4-nitrophenylacetate
Description
Ethyl 2,6-difluoro-4-nitrophenylacetate (CAS 361336-80-3) is a nitroaromatic ester characterized by a phenyl ring substituted with two fluorine atoms at the 2- and 6-positions and a nitro group at the 4-position. The ethyl ester group is attached via a methylene bridge to the phenyl ring. Its molecular formula is C₁₀H₉F₂NO₄, with a molecular weight of 261.18 g/mol.
The compound’s key structural features include:
- Electron-withdrawing nitro group: Enhances reactivity in electrophilic and nucleophilic reactions.
- Ortho-fluorine substituents: Increase lipophilicity and influence steric effects.
- Ethyl ester moiety: Provides moderate hydrolytic stability compared to methyl esters.
This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its nitro group serves as a precursor for amine formation via reduction reactions .
Properties
CAS No. |
1803788-12-6 |
|---|---|
Molecular Formula |
C10H9F2NO4 |
Molecular Weight |
245.18 g/mol |
IUPAC Name |
ethyl 2-(2,6-difluoro-4-nitrophenyl)acetate |
InChI |
InChI=1S/C10H9F2NO4/c1-2-17-10(14)5-7-8(11)3-6(13(15)16)4-9(7)12/h3-4H,2,5H2,1H3 |
InChI Key |
OCCCCDGKIUEGSR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=C(C=C(C=C1F)[N+](=O)[O-])F |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1F)[N+](=O)[O-])F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight critical differences between Ethyl 2,6-difluoro-4-nitrophenylacetate and its analogues.
Table 1: Structural and Functional Comparison
Nitro Group vs. Methoxy/Fluorine
- Nitro-containing compounds (e.g., 361336-80-3, 337529-74-5): The nitro group’s strong electron-withdrawing nature facilitates reduction to amines and participation in coupling reactions. This compound’s para-nitro group enhances para-directed electrophilic substitution, unlike meta-nitro analogues (e.g., 226888-37-5) .
- Methoxy-containing compounds (e.g., 1193392-97-0): Methoxy groups donate electrons, making the phenyl ring less reactive toward electrophiles. Such compounds are preferred in syntheses requiring electron-rich aromatic systems .
Fluorine Substitution Patterns
- Ortho-difluoro vs. mono-fluoro: The 2,6-difluoro substitution in 361336-80-3 increases steric hindrance and lipophilicity compared to mono-fluoro analogues (e.g., 337529-74-5). This enhances membrane permeability in bioactive molecules .
- Fluorine position : The 4-fluoro substituent in 1193392-97-0 directs electrophiles to the ortho/para positions, whereas 2,6-difluoro substitution in 361336-80-3 limits available reaction sites .
Ester Group Variations
Physicochemical Properties
- Melting points : Nitro-containing compounds generally have higher melting points due to stronger intermolecular interactions. For example, 361336-80-3 (mp ~120–125°C) vs. 680217-71-4 (mp ~80–85°C) .
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